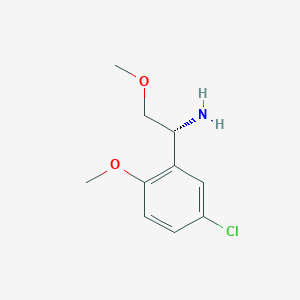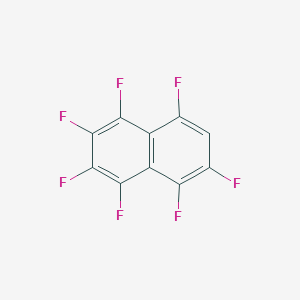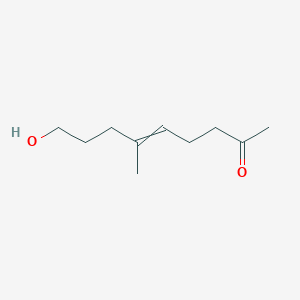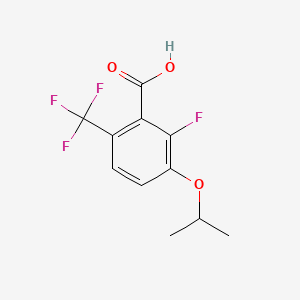![molecular formula C12H12NO4- B14760896 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is a chemical compound with a unique structure that includes a pyrrolidine ring and a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate typically involves the reaction of a pyrrolidine derivative with a benzoic acid derivative. One common method is the esterification of 4-carboxy-3-pyrrolidinyl with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzoate group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoic acid
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzamide
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzyl alcohol
Uniqueness
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness.
Propiedades
Fórmula molecular |
C12H12NO4- |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
4-[(3S,4R)-4-carboxypyrrolidin-3-yl]benzoate |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-3-1-7(2-4-8)9-5-13-6-10(9)12(16)17/h1-4,9-10,13H,5-6H2,(H,14,15)(H,16,17)/p-1/t9-,10+/m1/s1 |
Clave InChI |
QZCNHAORLRGEBB-ZJUUUORDSA-M |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


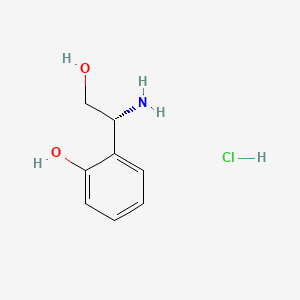
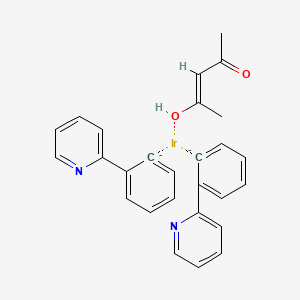

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)

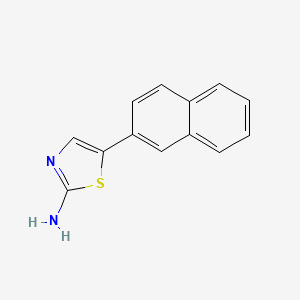


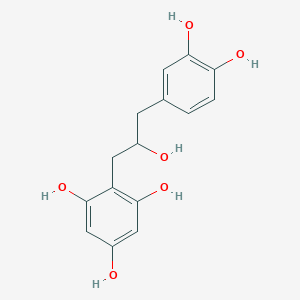
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
